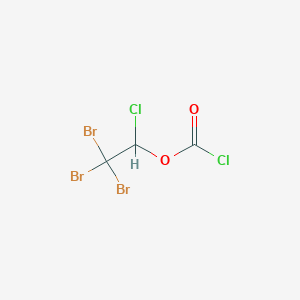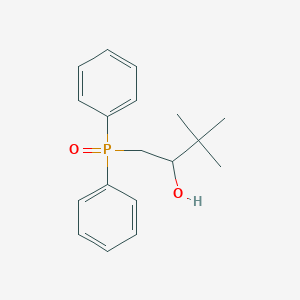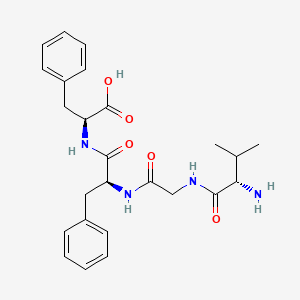
H-Val-Gly-Phe-Phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Val-Gly-Phe-Phe-OH is a tetrapeptide composed of the amino acids valine, glycine, phenylalanine, and phenylalanine. This compound is notable for its role in peptide self-assembly and its applications in nanomedicine. The presence of the phenylalanine residues contributes to its ability to form stable nanostructures through π-π stacking interactions .
準備方法
Synthetic Routes and Reaction Conditions
H-Val-Gly-Phe-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly used. The synthesis proceeds as follows:
Coupling: The first amino acid (valine) is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (glycine) is added using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for phenylalanine and phenylalanine.
Industrial Production Methods
Industrial production of this compound can involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically modified organisms, followed by purification .
化学反応の分析
Types of Reactions
H-Val-Gly-Phe-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of quinones from phenylalanine.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of amides or esters.
科学的研究の応用
H-Val-Gly-Phe-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide self-assembly and nanostructure formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for drug delivery systems and as a component of biomaterials for tissue engineering.
Industry: Utilized in the development of hydrogels and nanomaterials for various applications
作用機序
The mechanism of action of H-Val-Gly-Phe-Phe-OH involves its ability to self-assemble into nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable nanostructures that can encapsulate and deliver therapeutic agents. The phenylalanine residues play a crucial role in the self-assembly process .
類似化合物との比較
Similar Compounds
H-Leu-Gly-Phe-Phe-OH: Similar structure but with leucine instead of valine.
H-Val-Gly-Phe-Leu-OH: Similar structure but with leucine instead of the second phenylalanine.
H-Phe-Phe-OH: A shorter peptide with only two phenylalanine residues.
Uniqueness
H-Val-Gly-Phe-Phe-OH is unique due to its specific sequence that promotes self-assembly into nanostructures. The presence of two phenylalanine residues enhances its ability to form stable π-π stacking interactions, making it particularly effective for applications in nanomedicine .
特性
CAS番号 |
121139-01-3 |
|---|---|
分子式 |
C25H32N4O5 |
分子量 |
468.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H32N4O5/c1-16(2)22(26)24(32)27-15-21(30)28-19(13-17-9-5-3-6-10-17)23(31)29-20(25(33)34)14-18-11-7-4-8-12-18/h3-12,16,19-20,22H,13-15,26H2,1-2H3,(H,27,32)(H,28,30)(H,29,31)(H,33,34)/t19-,20-,22-/m0/s1 |
InChIキー |
YIECEDXLXIGTHX-ONTIZHBOSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



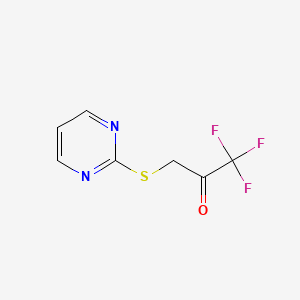

![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)


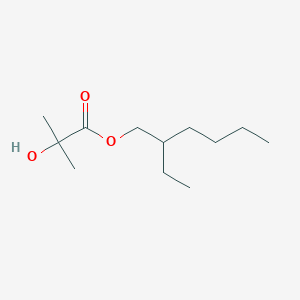
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
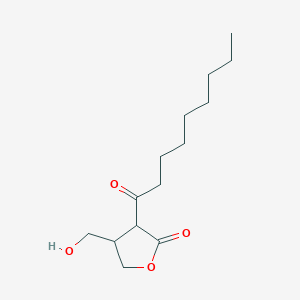
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
